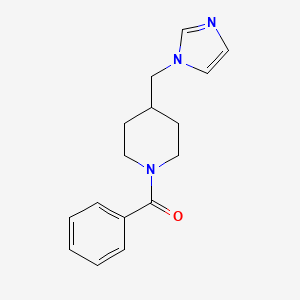

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(phenyl)methanone” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde, corresponding substituted acetophenone and methanol over a period of 30–40 min with continuous stirring at ambient temperature till completion of the reaction .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Optical Properties

Research has shown interest in the synthesis and optical properties of related compounds, highlighting the potential for creating luminescent materials. A study detailed the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their notable Stokes' shift and quantum yields, which could be adjusted based on the substituent's chemical structure. This research suggests applications in creating low-cost luminescent materials for various purposes (Volpi et al., 2017).

Structural Analysis and Coordination Chemistry

The structural analysis and synthesis of V-shaped ligands with N-heterocycles, including compounds similar to "(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(phenyl)methanone," have been performed. Such studies are crucial for understanding the molecular geometry and potential for creating complex structures with specific properties. The research on V-shaped ligands, for instance, revealed detailed insights into their crystal structures and intermolecular interactions, which are foundational for applications in coordination chemistry and material science (Wang et al., 2017).

Antimicrobial Applications

The synthesis of new molecular entities derived from piperidin-1-yl compounds, similar to the target compound, demonstrates potential antimicrobial activities. Such research underlines the compound's relevance in developing new antimicrobial agents, with studies highlighting the synthesis process and biological activity against various microbial strains. This indicates the compound's broader applicability in medical and pharmaceutical research, aiming to address resistance issues and discover new therapeutic options (Ramudu et al., 2017).

Advanced Material Applications

Investigations into oligobenzimidazoles, including compounds with similar structural features, focus on their electrochemical, electrical, optical, thermal, and rectification properties. Such studies are foundational for applications in advanced materials, potentially leading to new developments in electronic and photonic devices. The synthesis and characterization of oligobenzimidazoles provide insights into their potential uses in various technological applications, highlighting the versatility of compounds with similar structures (Anand & Muthusamy, 2018).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse .

Action Environment

It’s known that imidazole derivatives are generally stable under normal operating conditions .

properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(15-4-2-1-3-5-15)19-9-6-14(7-10-19)12-18-11-8-17-13-18/h1-5,8,11,13-14H,6-7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCMEVXMVQUVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)

![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)

![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)